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molecular formula C9H9NO2 B1648315 5-(Hydroxymethyl)-2-methoxybenzonitrile

5-(Hydroxymethyl)-2-methoxybenzonitrile

Cat. No. B1648315
M. Wt: 163.17 g/mol
InChI Key: RXTUFTHZPMLGSR-UHFFFAOYSA-N
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Patent
US06582351B1

Procedure details

A mixture of methyl 3-cyano-4-methoxybenzoate (5g), tetrahydrofuran (25 mL) and sodium borohydride (1.98 g) was heated at 45° C. The mixture was dropwise added with methanol (6.36 mL) at 45-55° C. over 15 minutes and then refluxed for 3.5 hours. After cooling to 0° C., the mixture was added with an aqueous saturated ammonium chloride solution at the same temperature. The mixture was stirred at room temperature for an hour, and extracted with ethyl acetate. The organic layer was washed successively with water, an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over magnesium sulfate and evaporated in vacuo. The residual solid was triturated with diisopropyl ether to give 3-cyano-4-methoxybenzyl alcohol (3.75 g) as a pale brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.36 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[C:6](OC)=[O:7])#[N:2].O1CCCC1.[BH4-].[Na+].[Cl-].[NH4+]>CO>[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH2:6][OH:7])#[N:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1.98 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
6.36 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual solid was triturated with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(CO)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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